(1-Methylbenzimidazol-4-yl)boronic acid

Organic synthesis Process chemistry Building block procurement

Unmethylated benzimidazole boronic acids introduce tautomeric ambiguity that confounds SAR in kinase inhibitor programs. (1-Methylbenzimidazol-4-yl)boronic acid eliminates this via N-methyl locking into a single, patent-validated regioisomer for definitive binding poses and consistent Suzuki coupling. • Tautomerically locked: N-methyl prevents tautomeric equilibration (ΔLogP ≈ +0.45 vs. unmethylated), enabling unambiguous SAR interpretation • Patent-validated scaffold: 4-ylboronic acid substitution explicitly claimed in US8778937B2 for PI3Kα/β/δ/γ inhibition • Supply transparency: 98% purity available; published 4-step synthesis (27.4% overall yield) supports make-vs-buy evaluation

Molecular Formula C8H9BN2O2
Molecular Weight 175.98 g/mol
Cat. No. B11748885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylbenzimidazol-4-yl)boronic acid
Molecular FormulaC8H9BN2O2
Molecular Weight175.98 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)N(C=N2)C)(O)O
InChIInChI=1S/C8H9BN2O2/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11/h2-5,12-13H,1H3
InChIKeyLERIMKKWUHMGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methylbenzimidazol-4-yl)boronic acid Overview


(1-Methylbenzimidazol-4-yl)boronic acid (CAS 1422972-14-2; C₈H₉BN₂O₂; MW 175.98) is a heterocyclic arylboronic acid featuring a 1-methylbenzimidazole core with the boronic acid functional group substituted at the 4-position of the fused bicyclic ring system . First synthesized and structurally characterized by Li et al. in 2014, this compound was reported as an important pharmaceutical intermediate that had not been previously described in the literature [1]. As a benzimidazole-based boronic acid, it serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions and is of growing interest in medicinal chemistry programs targeting kinase inhibition and anti-inflammatory pathways [2].

PI3K pathway inhibition study fit4-ylboronic acid patent-validated scaffold
Suzuki-Miyaura building blockN-methylated heterocyclic boronic acid handle
Tautomerically controlled probeSingle regioisomeric form for unambiguous SAR

Why (1-Methylbenzimidazol-4-yl)boronic acid Is Unique


Superficially similar benzimidazole boronic acids—such as the non-methylated 1H-benzimidazol-4-ylboronic acid (CAS 499769-95-8), the 5-positional isomer (CAS 1107627-21-3), or the 2-boronic acid analog—are not functionally interchangeable with (1-methylbenzimidazol-4-yl)boronic acid. The N-methyl group eliminates the tautomeric equilibrium present in unmethylated benzimidazoles, locking the heterocycle into a single regioisomeric form with a distinct electronic environment (conjugate acid pKa of 1-methylbenzimidazole ≈ 5.40 vs. benzimidazole ≈ 5.53) . The boronic acid placement at the 4-position (versus the 2- or 5-position) critically alters the steric accessibility and electronic properties of the boron center, directly influencing transmetalation efficiency in Suzuki-Miyaura couplings and target binding in biological systems . Patent evidence demonstrates that 4-position boronic acid substitution on the benzimidazole scaffold is a key structural determinant for PI3K inhibitory activity, while 2- or 5-position variants serve different pharmacological profiles or coupling reactivity [1].

Position isomer 5- or 2-boronic acid isomers may direct toward carbonic anhydrase targets or general coupling reactivity, not PI3K pathway context.
N-H analog 1H-benzimidazol-4-ylboronic acid exists as a tautomeric mixture, which can alter reaction reproducibility and complicate SAR interpretation.
Purity grade 95% grade may contain higher levels of catalyst-poisoning impurities compared to the 98% grade, potentially reducing coupling yield consistency.

(1-Methylbenzimidazol-4-yl)boronic acid Evidence


Synthesis Yield vs. Non-Methylated Analogs

(1-Methylbenzimidazol-4-yl)boronic acid was first synthesized and reported in 2014 via a 4-step sequence: methylamine substitution on 1-bromo-3-fluoro-2-nitrobenzene, zinc reduction, formic acid cyclization to 4-bromo-1-methyl-1H-benzimidazole, followed by Pd-catalyzed borylation with bis(pinacolato)diboron, achieving an overall yield of 27.4% [1]. In contrast, the non-methylated analog 1H-benzimidazol-4-ylboronic acid (CAS 499769-95-8) had been accessible earlier via alternative routes, but the methylated derivative required a distinct synthetic entry due to the altered reactivity of the N-methylated heterocycle. The 27.4% four-step yield establishes a reproducible benchmark for procurement evaluation against alternative in-house synthetic strategies [1].

Synthesis benchmark
Reported
27.4% overall yield (4 steps)
Supports make-vs-buy procurement analysis
Only published synthetic route; no direct comparator yield available
Organic synthesis Process chemistry Building block procurement

Tautomerism Elimination by N-Methylation

The conjugate acid pKa of 1-methylbenzimidazole is 5.40 ± 0.10, compared to the parent benzimidazole pKa of approximately 5.53 [1]. While the numeric difference in pKa is modest, the critical distinction is that N-methylation eliminates the prototropic tautomerism inherent to unmethylated benzimidazoles (1H-benzimidazole exists as rapidly interconverting 1H- and 3H- tautomers). In the boronic acid context, this means (1-methylbenzimidazol-4-yl)boronic acid exists as a single, well-defined chemical species in solution, whereas 1H-benzimidazol-4-ylboronic acid presents as an equilibrating mixture of tautomers, potentially complicating both reaction reproducibility in cross-coupling and SAR interpretation in biological assays [2].

Tautomerism control
Class-level
N-methylation locks single regioisomer
Batch-to-batch consistency for SAR studies
pKa difference ~0.13 vs. parent benzimidazole; tautomeric suppression
Physicochemical profiling Medicinal chemistry Ligand design

PI3K Inhibitor Patent Evidence: 4-Position Requirement

US Patent US8778937B2 (GlaxoSmithKline) explicitly claims benzimidazole boronic acid derivatives as PI3 kinase inhibitors, with the 4-ylboronic acid substitution pattern being a core structural element of the claimed compounds [1]. Representative exemplified compounds in the patent include [2-(fluoromethyl)-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazol-4-yl]boronic acid and [1-[(3-chloro-2-methylphenyl)methyl]-2-(difluoromethyl)-6-morpholin-4-ylbenzimidazol-4-yl]boronic acid, both of which position the boronic acid at the 4-position of the benzimidazole ring [1]. In contrast, benzimidazole-2-boronic acid and 5/6-position boronic acid analogs are directed toward different target classes (e.g., carbonic anhydrase inhibition for 2-arylbenzimidazole-5/6-boronic acids) [2], confirming that the boronic acid position on the benzimidazole scaffold is not a general-purpose feature but is target-class-specific.

PI3K position requirement
Head-to-head
4-ylboronic acid essential for PI3K inhibition per US8778937B2
Target-class-specific substitution pattern
2-/5-isomers engage different target classes; not interchangeable
Kinase inhibition PI3K pathway Oncology drug discovery

Commercial Purity Tier Comparison

Commercially, (1-methylbenzimidazol-4-yl)boronic acid is available at two differentiated purity tiers: 98% (Leyan, product #1611033) and 95% (Coolpharm, product #KH-95645) [1]. The 98% purity grade reduces the boronic acid-related impurities (e.g., boroxine anhydride, deboronation side-products, and residual pinacol ester) that can act as catalyst poisons in palladium-mediated Suzuki couplings [2]. For procurement decisions, the 98% grade offers a meaningful advantage when the compound is to be used as a limiting reagent in cross-coupling reactions where side-product formation from boronic acid impurities can erode coupling yields.

Purity tiers
Specification review
98% (Leyan) vs. 95% (Coolpharm)
Higher purity reduces coupling catalyst poisoning risk
3-point purity differential matters for limiting-reagent use
Chemical procurement Quality control Suzuki coupling reagent

N→B Intramolecular Coordination Evidence

A study by Blakemore et al. (2006) on structurally related N-alkylbenzimidazole phenylboronate derivatives (specifically N-methyl-2-(2-boronophenyl)benzimidazole) demonstrated unusual physical and chemical properties, including distinct ¹¹B NMR chemical shifts and X-ray crystallographic evidence of intramolecular N→B coordination [1]. Although this study examined 2-boronophenyl derivatives rather than the 4-boronic acid substitution pattern, it established the principle that N-alkylbenzimidazole boronic acids can exhibit unique boron electronic environments due to the proximity of the benzimidazole N3 nitrogen to the boron center. For (1-methylbenzimidazol-4-yl)boronic acid specifically, the 4-position places the boronic acid at a distance where electronic communication with the imidazole ring is expected to differ from 5- or 6-substituted isomers, potentially influencing boronic acid Lewis acidity and Suzuki coupling transmetalation rates .

N→B coordination
Cross-study comparable
Intramolecular N→B interaction inferred from related analogs
Reactivity modulation context for coupling conditions
Not directly measured on target; data from 2-boronophenyl analogs
Structural chemistry Boronic acid characterization Coordination chemistry

Lipophilicity Advantage of N-Methylbenzimidazole

The parent heterocycle 1-methylbenzimidazole has a measured/calculated LogP of 1.57, compared to benzimidazole (LogP ~1.12) [1][2]. This ~0.45 LogP unit increase conferred by N-methylation translates to approximately a 2.8-fold higher calculated octanol-water partition coefficient. When incorporated into a boronic acid building block, this lipophilicity differential persists and influences the physicochemical profile of downstream coupled products. For medicinal chemistry programs where CNS penetration or cellular permeability is desired, the enhanced lipophilicity of the N-methylated scaffold provides a measurable advantage over the non-methylated benzimidazole boronic acid series [3].

Lipophilicity shift
Class-level
ΔLogP ≈ +0.45 vs. non-methylated core
May support intracellular or CNS-penetrant probe design
Calculated LogP of 1-methylbenzimidazole core = 1.57
Drug-likeness Lipophilicity Chemical probe design

(1-Methylbenzimidazol-4-yl)boronic acid Applications


PI3K Inhibitor Medicinal Chemistry

The 4-ylboronic acid substitution pattern on the benzimidazole scaffold is explicitly claimed in US Patent US8778937B2 as the core pharmacophoric element for PI3Kα/β/δ/γ inhibition [1]. Medicinal chemistry teams pursuing PI3K-targeted therapeutics should prioritize (1-methylbenzimidazol-4-yl)boronic acid as the key building block for constructing compound libraries around this validated scaffold. The N-methyl group prevents tautomeric ambiguity during SAR interpretation, while the 4-boronic acid handle enables late-stage diversification via Suzuki-Miyaura coupling to explore the structure-activity landscape. Procurement of the 5-positional isomer or non-methylated analog would misdirect library synthesis away from the patent-validated substitution pattern.

Suzuki-Miyaura Cross-Coupling Building Block

As a heterocyclic boronic acid building block, (1-methylbenzimidazol-4-yl)boronic acid enables the direct installation of the 1-methylbenzimidazol-4-yl fragment into biaryl and heterobiaryl products via palladium-catalyzed Suzuki-Miyaura coupling [1]. The N-methyl substitution enhances the scaffold's lipophilicity (ΔLogP ≈ +0.45 vs. unmethylated benzimidazole) [2], which is beneficial when the coupled product must possess adequate membrane permeability. The commercial availability at 98% purity (Leyan) makes it suitable for use as a limiting reagent in multistep synthetic sequences where high boronic acid purity directly correlates with coupling yield consistency. This compound is the reagent of choice when the target molecule specifically requires the 1-methyl-4-substituted benzimidazole connectivity.

Tautomerically Defined Chemical Probe

For chemical probe campaigns requiring rigorous structure-activity relationship interpretation, (1-methylbenzimidazol-4-yl)boronic acid offers the advantage of a single, tautomerically locked chemical species [1]. Unlike 1H-benzimidazol-4-ylboronic acid, which exists as a tautomeric mixture that can complicate both biophysical binding measurements and computational docking studies, the N-methylated derivative presents an unambiguous binding pose to biological targets. This property is especially valuable in fragment-based drug discovery and covalent inhibitor programs where precise orientation of the boronic acid warhead relative to catalytic residues is critical [2].

Process Chemistry Scale-up Assessment

The published 4-step synthesis of (1-methylbenzimidazol-4-yl)boronic acid with a 27.4% overall yield from 1-bromo-3-fluoro-2-nitrobenzene [1] provides process chemists with a transparent benchmark for make-vs-buy analysis. The synthetic sequence—methylamine substitution, zinc reduction, formic acid cyclization, and Pd-catalyzed borylation—uses standard reagents and conditions described as mild and operationally simple. Teams evaluating kilo-scale procurement can compare the cost of commercial material (available at 95-98% purity from multiple suppliers) against the projected cost of the 4-step in-house synthesis, accounting for the 27.4% yield and palladium catalyst expense at scale.

Application
Selection Property
Validation Focus
PI3K inhibitor medicinal chemistry
4-ylboronic acid patent-validated scaffold
PI3K isoform biochemical assay context
Suzuki-Miyaura cross-coupling
N-methylated heterocyclic boronic acid building block
Coupling yield and catalyst compatibility review
Tautomerically defined chemical probe
Single regioisomeric form, unambiguous binding pose
SAR interpretation and computational docking studies
Process chemistry scale-up assessment
Published 27.4% synthetic benchmark
Make-vs-buy cost analysis and Pd catalyst expense review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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